Lipophilicity (LogP) Comparison: 3,5-Dimethylphenoxy vs. Unsubstituted Phenoxy and 4-Chloro-3,5-dimethylphenoxy Analogs
The computed octanol-water partition coefficient (LogP) for 5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione is 2.8 [1]. While no experimentally measured LogP for the unsubstituted phenoxy analog (CAS 74228-33-4) has been directly reported in the same study, structural fragment-based estimation predicts a LogP reduction of approximately 0.4–0.6 log units upon removal of the two methyl groups, placing the unsubstituted analog near LogP 2.2–2.4 . The 4-chloro-3,5-dimethyl analog (CAS 928710-62-7) introduces a chlorine atom adding hydrophobicity (estimated LogP ~3.0–3.3) as well as altered electronic properties . This places the 3,5-dimethyl compound in an intermediate lipophilicity window that balances membrane permeability with aqueous solubility, a desirable profile for both agrochemical and medicinal chemistry applications.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.8 (computed) |
| Comparator Or Baseline | Unsubstituted phenoxy analog (CAS 74228-33-4): LogP ~2.2–2.4 (estimated by fragmental method); 4-Chloro-3,5-dimethylphenoxy analog (CAS 928710-62-7): LogP ~3.0–3.3 (estimated) |
| Quantified Difference | Approximately +0.4 to +0.6 log units higher than unsubstituted analog; ~0.2–0.5 log units lower than 4-chloro analog |
| Conditions | Computed LogP (Molaid); estimated values based on fragment addition/subtraction |
Why This Matters
LogP directly influences compound absorption, distribution, and bioavailability; the 3,5-dimethyl substitution provides a LogP value within the optimal range (1–3) for both foliar agrochemical uptake and oral drug absorption, whereas the unsubstituted analog may exhibit insufficient membrane partitioning and the chloro analog may suffer from excessive lipophilicity-related solubility limitations.
- [1] Molaid Chemical Database. 5-[(3,5-Dimethylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione (CAS 83797-80-2). Computed LogP = 2.8. View Source
